![molecular formula C10H8Cl2N2O B2542317 (1E)-1-[(3,4-dichlorophenyl)methylidene]-3-oxo-1lambda5-pyrazolidin-1-ylium-2-ide CAS No. 1164117-25-2](/img/structure/B2542317.png)
(1E)-1-[(3,4-dichlorophenyl)methylidene]-3-oxo-1lambda5-pyrazolidin-1-ylium-2-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-1-[(3,4-dichlorophenyl)methylidene]-3-oxo-1lambda5-pyrazolidin-1-ylium-2-ide: is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group and a pyrazolidinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[(3,4-dichlorophenyl)methylidene]-3-oxo-1lambda5-pyrazolidin-1-ylium-2-ide typically involves the condensation of 3,4-dichlorobenzaldehyde with a suitable pyrazolidinone derivative under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1E)-1-[(3,4-dichlorophenyl)methylidene]-3-oxo-1lambda5-pyrazolidin-1-ylium-2-ide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group allows for substitution reactions, where chlorine atoms can be replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1E)-1-[(3,4-dichlorophenyl)methylidene]-3-oxo-1lambda5-pyrazolidin-1-ylium-2-ide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents or biochemical pathways.
Medicine
The compound’s potential medicinal properties are explored in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and intermediates for various chemical processes.
Wirkmechanismus
The mechanism of action of (1E)-1-[(3,4-dichlorophenyl)methylidene]-3-oxo-1lambda5-pyrazolidin-1-ylium-2-ide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
- Bis(2-ethylhexyl) terephthalate
Uniqueness
Compared to similar compounds, (1E)-1-[(3,4-dichlorophenyl)methylidene]-3-oxo-1lambda5-pyrazolidin-1-ylium-2-ide stands out due to its unique dichlorophenyl group and pyrazolidinone core. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
(2E)-2-[(3,4-dichlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O/c11-8-2-1-7(5-9(8)12)6-14-4-3-10(15)13-14/h1-2,5-6H,3-4H2/b14-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPZWYJEHZUASK-MKMNVTDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+](=CC2=CC(=C(C=C2)Cl)Cl)N=C1[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/[N+](=C\C2=CC(=C(C=C2)Cl)Cl)/N=C1[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(3-methoxypropyl)-7-(4-methylpiperidine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2542235.png)
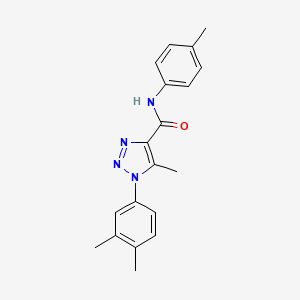
![4-Methyl-N-[(1-methylimidazol-2-yl)methyl]-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide](/img/structure/B2542239.png)
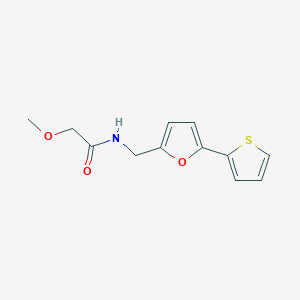
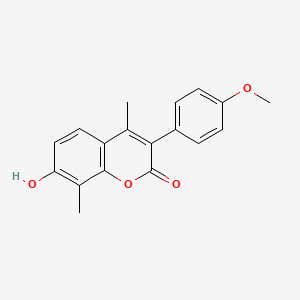
![N-[(4-phenoxyphenyl)sulfonyl]-beta-alanine](/img/structure/B2542242.png)
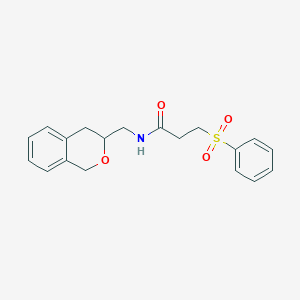
![2,4-DIETHYL 5-[4-(DIPROPYLSULFAMOYL)BENZAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE](/img/structure/B2542246.png)

![(2E)-2-(4-methylbenzenesulfonyl)-3-[4-(trifluoromethoxy)phenyl]prop-2-enenitrile](/img/structure/B2542251.png)
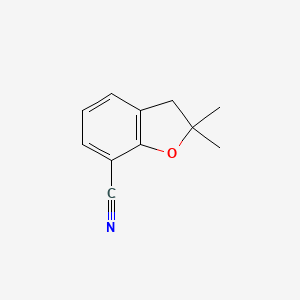

![N-(2-ethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2542256.png)
![3,4-difluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide](/img/structure/B2542257.png)
